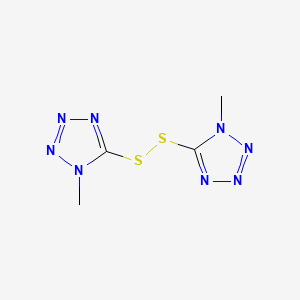

5,5'-Dithiobis(1-methyltetrazole)

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-5-[(1-methyltetrazol-5-yl)disulfanyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8S2/c1-11-3(5-7-9-11)13-14-4-6-8-10-12(4)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTIRCKWBGLFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SSC2=NN=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211729 | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62671-38-9 | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062671389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5,5 Dithiobis 1 Methyltetrazole

Development of Novel Synthetic Routes for the Disulfide Linkage

The formation of the disulfide bond in 5,5'-Dithiobis(1-methyltetrazole) is a critical step in its synthesis, typically proceeding from the corresponding thiol precursor, 1-methyl-1H-tetrazole-5-thiol. Research in this area focuses on developing efficient and selective methods for this transformation.

The most direct route to 5,5'-Dithiobis(1-methyltetrazole) involves the oxidative coupling of two molecules of 1-methyl-1H-tetrazole-5-thiol. This reaction can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of 1-methyl-1H-tetrazole-5-thiol are not extensively detailed in the provided results, the principles can be inferred from the oxidative coupling of other thiols, including the analogous 1-phenyl-1H-tetrazole-5-thiol. scirp.orgscirp.org

Common oxidizing agents for thiol-to-disulfide conversion include hydrogen peroxide, halogens (e.g., iodine), and metal catalysts. The reaction conditions, such as solvent, temperature, and pH, can significantly influence the reaction rate and yield. For instance, in the dimerization of 1-phenyl-1H-tetrazole-5-thiol, an alkaline methanol solution was found to be an effective medium. scirp.orgscirp.org

Table 1: Examples of Oxidative Coupling of Thiols to Symmetrical Disulfides

| Thiol Reactant | Oxidizing System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thiol | Air/Mn-porphyrin catalyst | Methanol/NaOH | 57.6 | scirp.org |

| Benzenethiol | Burgess Reagent | Benzene | 96 | researchgate.net |

| 4-Bromobenzenethiol | Burgess Reagent | Benzene | 95 | researchgate.net |

This table presents data for analogous thiol oxidation reactions to illustrate the general methodologies that could be applied to the synthesis of 5,5'-Dithiobis(1-methyltetrazole).

Ligand-mediated disulfide formation offers a more controlled and often more efficient method for the synthesis of disulfides. This approach typically involves the use of a metal catalyst coordinated to a specific ligand, which facilitates the oxidative coupling of thiols. Metalloporphyrins, for example, have been successfully employed as catalysts in the dimerization of 1-phenyl-1H-tetrazole-5-thiol. scirp.orgscirp.org In this system, the active intermediate is proposed to be an axially ligated complex which decomposes to form the disulfide. scirp.orgscirp.org

The choice of both the metal center and the porphyrin ligand can significantly impact the catalytic activity. For instance, manganese-porphyrin catalysts with electron-donating groups have shown high conversions in the oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol. scirp.org This suggests that similar ligand-based catalytic systems could be highly effective for the synthesis of 5,5'-Dithiobis(1-methyltetrazole).

Regioselective Functionalization of the Tetrazole Ring

The functionalization of the tetrazole ring in 5,5'-Dithiobis(1-methyltetrazole) is a key strategy for modifying its properties. However, achieving regioselectivity in the substitution of tetrazole rings can be challenging due to the presence of multiple nitrogen atoms. Alkylation of 5-substituted-1H-tetrazoles, for example, can lead to a mixture of N1 and N2 substituted products. researchgate.net

Several methods have been developed to control the regioselectivity of tetrazole functionalization. These include the use of specific alkylating agents, catalysts, and reaction conditions. researchgate.net For instance, metal-free arylation strategies using diaryliodonium salts have been shown to favor N2-arylation of 5-substituted-1H-tetrazoles. tezu.ernet.in While these methods have not been specifically reported for 5,5'-Dithiobis(1-methyltetrazole), they represent promising avenues for its selective derivatization.

Synthesis of Asymmetrical Disulfide Analogues of 5,5'-Dithiobis(1-methyltetrazole)

The synthesis of asymmetrical disulfides, where the two sulfur atoms are bonded to different organic moieties, requires a more controlled synthetic approach than the direct oxidative coupling of a single thiol. One common strategy involves the reaction of a thiol with a sulfenyl halide or a related electrophilic sulfur species.

For the synthesis of asymmetrical disulfide analogues of 5,5'-Dithiobis(1-methyltetrazole), one could envision reacting 1-methyl-1H-tetrazole-5-thiol with a different thiol that has been pre-activated as a sulfenyl chloride. Alternatively, methods for the synthesis of unsymmetrical monoterpenylhetaryl disulfides have been reported, which could potentially be adapted. nih.gov These methods often involve the reaction of a heterocyclic disulfide with a different thiol. nih.gov

Table 2: Potential Synthetic Routes to Asymmetrical Disulfides

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 1-Methyl-1H-tetrazole-5-sulfenyl chloride | R-SH (a different thiol) | Asymmetrical Disulfide |

This table outlines conceptual pathways for the synthesis of asymmetrical analogues based on general disulfide chemistry.

Green Chemistry Approaches in 5,5'-Dithiobis(1-methyltetrazole) Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 5,5'-Dithiobis(1-methyltetrazole) synthesis, this can involve the use of greener solvents, catalysts, and reaction conditions.

For the oxidative coupling step, the use of air or molecular oxygen as the oxidant in the presence of a recyclable catalyst is a highly attractive green approach. researchgate.net The use of water as a solvent, where feasible, is another key aspect of green synthesis. mdpi.com For example, the synthesis of 5-substituted 1H-tetrazoles has been achieved in high yields using water as a solvent. sciforum.net

Furthermore, the development of magnetically recoverable catalysts for reactions such as oxidative coupling of thiols offers a practical way to improve the sustainability of the process by allowing for easy separation and reuse of the catalyst. researchgate.net The application of such green methodologies to the synthesis of 5,5'-Dithiobis(1-methyltetrazole) would be a significant advancement.

Advanced Structural Characterization and Conformational Analysis

Crystallographic Investigations of 5,5'-Dithiobis(1-methyltetrazole) and its Derivatives

X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid. Studies on 5,5'-Dithiobis(1-methyltetrazole) have revealed its molecular geometry and the interactions governing its crystal lattice. The compound crystallizes in a monoclinic system, and its core crystallographic parameters have been determined with high precision. nih.gov

| Crystal Data | |

| Chemical Formula | C₄H₆N₈S₂ |

| Molecular Weight | 230.29 g/mol |

| Crystal System | Monoclinic |

| a | 6.3232 (3) Å |

| b | 8.1625 (3) Å |

| c | 18.3623 (7) Å |

| β | 98.906 (2)° |

| Volume | 936.31 (7) ų |

| Z | 4 |

| Data obtained at T = 296 K. nih.gov |

The conformation of 5,5'-Dithiobis(1-methyltetrazole) is largely defined by the torsion angle of the disulfide bridge. Crystallographic analysis shows that the two tetrazole rings are not coplanar. nih.gov

C-S-S-C Torsion Angle : The crucial C—S—S—C torsion angle is reported to be -80.51 (10)°. This non-planar arrangement indicates that the molecule possesses axial chirality. This value is comparable to those found in other bis-tetrazole disulfide structures. nih.gov

Dihedral Angle : The dihedral angle formed between the planes of the two tetrazole rings is 71.32 (7)°. nih.gov

Bond Lengths : The S-S bond length has been measured at 2.0474 (8) Å, which is a typical value for a disulfide linkage. nih.gov

These angular parameters confirm a twisted molecular structure, which is a common feature for molecules with disulfide bridges due to the stereoelectronic effects of the sulfur lone pairs.

The arrangement of molecules within the crystal, known as crystal packing, is dictated by a network of intermolecular forces. researchgate.netias.ac.inrsc.org In the crystal structure of 5,5'-Dithiobis(1-methyltetrazole), both strong and weak interactions are observed, playing key roles in the formation of the supramolecular architecture. nih.gov

| Intermolecular Interaction | Type | Description | Distance |

| π–π Stacking | Strong | Between tetrazole rings of two molecules | 3.285 (3) Å (centroid-centroid) |

| C—H···N | Weak Hydrogen Bond | Links centrosymmetric dimers into columns | - |

| Data from the crystallographic study of 5,5'-Dithiobis(1-methyltetrazole). nih.gov |

Spectroscopic Research Methodologies for Structural Elucidation (e.g., Advanced NMR, Vibrational Spectroscopy, UV-Vis)

While crystallography provides a static picture of the solid state, spectroscopic methods offer complementary information about molecular structure and dynamics in various states.

Vibrational Spectroscopy (FT-IR/Raman) : Infrared and Raman spectroscopy are powerful tools for identifying functional groups. For tetrazole-containing compounds, characteristic vibrations are well-documented. pnrjournal.com The precursor, 5-mercapto-1-methyltetrazole (B193830), exists predominantly in its thione tautomeric form in the solid state, a fact confirmed by the absence of an ν(S-H) band around 2565 cm⁻¹ and the presence of an ν(N-H) band. researchgate.net For 5,5'-Dithiobis(1-methyltetrazole), one would expect to see the disappearance of the ν(S-H) band upon formation of the S-S bond. The spectra would be dominated by vibrations of the methyl group and the tetrazole ring, including C-H, C=N, and N=N stretching and bending modes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation in solution. For 5,5'-Dithiobis(1-methyltetrazole), the ¹H NMR spectrum would be expected to show a characteristic singlet for the methyl protons (-CH₃). In related 1-methyl-5-substituted tetrazoles, the chemical shift for the methyl protons appears around 2.6 ppm. scienceopen.com The ¹³C NMR spectrum would provide signals for the methyl carbon and the tetrazole ring carbon. The chemical shift of the C5 carbon is particularly sensitive to the substitution pattern; for 1,5-disubstituted tetrazoles, this signal typically appears in the range of 152–156 ppm. beilstein-journals.org

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy provides information about electronic transitions within the molecule. Tetrazole derivatives are known to absorb in the UV region. The UV-Vis spectra of some mesoionic tetrazole derivatives have been shown to exhibit solvatochromism, where the color of their solutions changes with the polarity of the solvent. beilstein-journals.org While specific UV-Vis data for 5,5'-Dithiobis(1-methyltetrazole) is not readily available, analysis would focus on the π → π* and n → π* transitions associated with the tetrazole ring system.

Chiroptical Properties of Enantiomerically Enriched Analogues

The non-planar C-S-S-C linkage in 5,5'-Dithiobis(1-methyltetrazole), with a measured torsion angle of approximately -80°, results in the molecule being chiral. nih.gov The molecule and its mirror image are non-superimposable. However, typical synthetic routes produce a 1:1 mixture of these enantiomers, known as a racemate. The published crystal structure is centrosymmetric, confirming the presence of both enantiomers in the crystal lattice. nih.gov

To date, there are no published studies on the chiroptical properties of enantiomerically enriched analogues of 5,5'-Dithiobis(1-methyltetrazole). Such studies would require the separation of the enantiomers or an asymmetric synthesis.

Should enantiomerically pure samples become available, their chiroptical properties would be investigated primarily using Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light. For chiral dithiolene and disulfide-containing complexes, the near-infrared and UV-visible regions of the CD spectrum are particularly informative. nih.gov The interpretation of experimental CD spectra is often supported by theoretical calculations, such as time-dependent density-functional theory (TD-DFT), which can predict the electronic transitions responsible for the observed signals and relate them to the absolute configuration of the molecule. nih.gov

Reactivity Studies and Mechanistic Investigations of 5,5 Dithiobis 1 Methyltetrazole

Redox Chemistry and Electron Transfer Mechanisms of the Disulfide/Thiolate Couple

The disulfide bond in 5,5'-Dithiobis(1-methyltetrazole) is the focal point of its redox chemistry, enabling it to participate in electron transfer reactions and thiol-disulfide exchange processes. This reactivity is analogous to other biologically and synthetically relevant disulfides.

The electrochemical behavior of 5,5'-Dithiobis(1-methyltetrazole) is characterized by the reduction of the disulfide bond to form two equivalents of the corresponding thiolate, 1-methyl-1H-tetrazole-5-thiolate. While specific cyclic voltammetry data for 5,5'-Dithiobis(1-methyltetrazole) is not extensively documented in publicly available literature, the behavior of analogous aromatic and heterocyclic disulfides provides insight into its likely properties. For instance, the anodic oxidation of diaryl disulfides has been shown to proceed via a radical cation intermediate. researchgate.net The reduction of cyclic disulfides has also been studied, revealing the influence of molecular structure on the redox potential. researchgate.net

The electrochemical reduction of disulfides is a key process in understanding their biological and chemical reactivity. Studies on similar compounds, such as polysulfide prepolymers, have utilized cyclic voltammetry to characterize the redox reactions of thiol and disulfide functional groups. dtic.mil The electrochemical synthesis of tetrazoles has also been explored, indicating the compatibility of the tetrazole ring with electrochemical conditions. rsc.org

Table 1: Representative Electrochemical Data for Analogous Disulfide Compounds

| Compound | Redox Process | Potential (V vs. reference) | Method | Source |

| Diaryl disulfide (1a, R=Me) | 1e⁻ Oxidation (1⁰/⁺ couple) | 1.04 (vs. ferrocene) | Cyclic Voltammetry | researchgate.net |

| Diaryl disulfide (1b, R=F) | 1e⁻ Oxidation (1⁰/⁺ couple) | 1.21 (vs. ferrocene) | Cyclic Voltammetry | researchgate.net |

| Diaryl disulfide (1c, R=OMe) | 1e⁻ Oxidation (1⁰/⁺ couple) | 0.92 (vs. ferrocene) | Cyclic Voltammetry | researchgate.net |

| Cysteine | Oxidation | --- | Carbon Paste Electrode | osti.gov |

| Lipoic Acid | Oxidation | --- | Carbon Paste Electrode | osti.gov |

Note: This table presents data for analogous compounds to infer the potential electrochemical behavior of 5,5'-Dithiobis(1-methyltetrazole) due to the lack of direct experimental data for the target compound in the searched literature.

Kinetic studies of the electron transfer process in disulfides are crucial for understanding their reaction rates. The kinetics of the reaction between 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and sulfhydryl groups have been investigated, revealing complex kinetic profiles. researchgate.netnih.govnih.gov These studies often show a dependence on pH and the specific nature of the reacting thiol.

Thiol-disulfide exchange is a fundamental reaction for 5,5'-Dithiobis(1-methyltetrazole), involving the nucleophilic attack of a thiolate anion on the disulfide bond. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the attacking thiolate forms a new disulfide bond and displaces the original tetrazole thiolate. nih.govnih.gov The rate of this exchange is influenced by several factors, including the pKa of the attacking thiol, the stability of the leaving group, and steric hindrance around the disulfide bond. harvard.edu

Table 2: Factors Influencing Thiol-Disulfide Exchange Rates

| Factor | Influence on Reaction Rate | Reference |

| Nucleophilicity of attacking thiol | Higher nucleophilicity increases the rate. | harvard.edu |

| pKa of attacking thiol | Lower pKa generally leads to a higher concentration of the more nucleophilic thiolate at a given pH, increasing the rate. | harvard.edu |

| Stability of the leaving group | A more stable leaving group (thiolate) accelerates the reaction. | nih.gov |

| Steric hindrance | Increased steric hindrance around the disulfide bond or the attacking thiol can decrease the reaction rate. | nih.gov |

| Solvent | The polarity of the solvent can influence the stability of the transition state and the reactants, thereby affecting the rate. | umaine.edu |

Nucleophilic and Electrophilic Reactivity at the Tetrazole Ring

The tetrazole ring in 5,5'-Dithiobis(1-methyltetrazole) possesses a unique electronic structure that allows for both nucleophilic and electrophilic interactions. The nitrogen atoms of the ring can act as nucleophiles, while the ring itself can be subject to electrophilic attack, although it is generally considered an electron-withdrawing group. nih.govacs.org

The nitrogen atoms of the tetrazole ring, particularly the unmethylated nitrogens, can participate in coordination with metal ions and hydrogen bonding. nih.govacs.org Nucleophilic substitution reactions at the tetrazole ring are also possible, especially when activated by appropriate leaving groups. For example, the reaction of 1-methyl-1H-tetrazole-5-thiol with pentafluoropyridine (B1199360) proceeds via nucleophilic aromatic substitution. researchgate.net

Electrophilic substitution on the tetrazole ring itself is less common due to its electron-deficient nature. However, electrophilic attack can be directed to specific positions depending on the substituents present on the ring. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org The methyl group at the N1 position influences the electronic distribution within the ring, which in turn affects its reactivity towards electrophiles.

Radical Reaction Pathways Involving 5,5'-Dithiobis(1-methyltetrazole) and Related Disulfides

The disulfide bond in 5,5'-Dithiobis(1-methyltetrazole) can undergo homolytic cleavage to generate two 1-methyltetrazol-5-ylthiyl radicals. This process can be initiated by heat, light, or radical initiators. The stability of the resulting thiyl radicals is a key factor in determining the feasibility of this pathway. nih.gov

Studies on the photolysis of disulfides have shown that both S-S and C-S bond cleavage can occur, with the relative importance of each pathway depending on the structure of the disulfide. researchgate.net The homolytic cleavage of the S-S bond is a critical step in various industrial processes, such as rubber vulcanization, where thiuram disulfides act as accelerators. nih.gov Mechanochemical studies have also demonstrated that mechanical force can induce the cleavage of disulfide bonds. nih.gov Furthermore, the activation of S-S bonds in alkyl disulfides by metal complexes has been reported. chem8.org While specific studies on the radical reactions of 5,5'-Dithiobis(1-methyltetrazole) are limited, these general principles of disulfide chemistry are applicable.

Thermodynamic and Kinetic Profiles of Key Transformations

The thermodynamic and kinetic profiles of reactions involving 5,5'-Dithiobis(1-methyltetrazole) are essential for understanding and predicting its chemical behavior. The cleavage of the disulfide bond is a key transformation, and its thermodynamics are influenced by the stability of the resulting thiols and the parent disulfide. researchgate.net

The kinetics of thiol-disulfide exchange reactions are generally second-order, with the rate dependent on the concentrations of both the disulfide and the attacking thiol. nih.gov The activation energy for these reactions is influenced by the electronic and steric properties of the reactants. The reversibility of these reactions is governed by the relative thermodynamic stabilities of the reactants and products. nih.gov

Computational studies on related disulfides have provided insights into the bond dissociation energies and the thermodynamics of their reactions. nih.govnih.gov For instance, the S-S bond dissociation enthalpy of tetramethylthiuram disulfide has been calculated to be 155 kJ/mol. nih.gov Such data, while not specific to 5,5'-Dithiobis(1-methyltetrazole), provides a useful reference for estimating the energetic requirements for its homolytic cleavage. The kinetics of disulfide bond cleavage can also be influenced by mechanical force, which can lower the activation energy of the reaction. researchgate.net

Coordination Chemistry and Metal Complexation of 5,5 Dithiobis 1 Methyltetrazole

Ligand Design and Coordination Modes in Metal Complexes

The design of 5,5'-Dithiobis(1-methyltetrazole) as a ligand offers several potential coordination sites. The tetrazole rings contain four nitrogen atoms, and the exocyclic sulfur atoms of the disulfide bridge also possess lone pairs of electrons, making them potential donors. The flexibility of the C-S-S-C linkage allows the two tetrazole rings to orient themselves in various ways to accommodate the geometric preferences of different metal centers.

Based on studies of analogous tetrazole-thiol and bis-tetrazole ligands, several coordination modes for 5,5'-Dithiobis(1-methyltetrazole) can be postulated:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of a single tetrazole ring.

Bidentate Chelating Coordination: A single tetrazole moiety could potentially coordinate to a metal center through two adjacent nitrogen atoms, although this is less common for tetrazoles. More likely, chelation could occur involving a nitrogen atom and the adjacent sulfur atom after the cleavage of the S-S bond.

Bidentate Bridging Coordination: The two tetrazole rings could bridge two different metal centers, with each ring coordinating through one of its nitrogen atoms. This is a common mode for bis-tetrazole ligands and can lead to the formation of coordination polymers.

Coordination involving the Disulfide Bridge: The sulfur atoms of the disulfide bridge could potentially coordinate to a metal center. However, the disulfide bond itself might also undergo reductive cleavage in the presence of certain metal ions, leading to the formation of 5-mercapto-1-methyltetrazole (B193830) complexes.

The specific coordination mode adopted would depend on various factors, including the nature of the metal ion (hard vs. soft acid), the counter-anion present, and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 5,5'-Dithiobis(1-methyltetrazole) would typically involve the reaction of a soluble metal salt with the ligand in a suitable solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt and to facilitate the crystallization of the resulting complex.

Characterization of any resulting complexes would rely on a combination of analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and N-N bonds within the tetrazole ring upon complexation. Changes in the C-S stretching frequency would also be indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic complexes in solution.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

While specific data for 5,5'-Dithiobis(1-methyltetrazole) complexes are not available, studies on related compounds like 1-phenyl-1H-tetrazole-5-thiol have shown the formation of both discrete molecular complexes and coordination polymers. researchgate.net

Supramolecular Architectures Based on Metal-5,5'-Dithiobis(1-methyltetrazole) Interactions

The structure of 5,5'-Dithiobis(1-methyltetrazole) is conducive to the formation of extended supramolecular architectures.

The bridging capability of the bis-tetrazole ligand makes it a suitable building block for the construction of one-, two-, or three-dimensional coordination polymers. The connectivity of the resulting network would be influenced by the coordination geometry of the metal ion and the flexibility of the disulfide linkage. For instance, a metal ion with a preference for linear coordination could lead to one-dimensional chains, while tetrahedrally or octahedrally coordinating metals could give rise to more complex 3D frameworks. Research on similar bis-tetrazole ligands has demonstrated the successful synthesis of such extended structures.

Electronic and Magnetic Properties of Metal-5,5'-Dithiobis(1-methyltetrazole) Complexes

The electronic and magnetic properties of the metal complexes would be highly dependent on the choice of the transition metal and its oxidation state.

Electronic Properties: The UV-Vis absorption spectra of the complexes would provide information about the electronic transitions within the ligand and the d-d transitions of the metal center. These spectra can be used to probe the coordination environment of the metal ion.

Magnetic Properties: If paramagnetic transition metals (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)) are used, the resulting complexes could exhibit interesting magnetic properties. Magnetic susceptibility measurements would be necessary to determine the magnetic moment of the complexes and to investigate any magnetic coupling between adjacent metal centers in polynuclear or polymeric structures. For example, antiferromagnetic interactions have been observed in cobalt complexes with related tetrazole-thiol ligands. researchgate.net

Advanced Applications in Materials Science

Development of Functional Polymers Incorporating 5,5'-Dithiobis(1-methyltetrazole) Moieties

No specific studies were identified that describe the synthesis or characterization of functional polymers incorporating 5,5'-Dithiobis(1-methyltetrazole) moieties. Research on other tetrazole-containing polymers often focuses on their high energy density, thermal stability, or their role as ligands in coordination polymers, but a direct link to this specific dithiobis compound is not established in the available literature.

Photoactive and Optoelectronic Materials Based on 5,5'-Dithiobis(1-methyltetrazole) Derivatives

While the photo-cleavage of the sulfur-sulfur bond is a known characteristic of disulfide-containing compounds and has been reported for analogous molecules like 5,5'-Dithiobis(1-phenyl-1H-tetrazole), specific research on the photoactive and optoelectronic properties of materials derived from 5,5'-Dithiobis(1-methyltetrazole) is not documented. Such properties would be foundational for applications in areas like photolithography, data storage, or optical switching, but dedicated studies appear to be absent.

Electrode Materials and Electrolytes in Electrochemical Devices

Sensor Technologies Utilizing 5,5'-Dithiobis(1-methyltetrazole)

No literature was found detailing the application of 5,5'-Dithiobis(1-methyltetrazole) in sensor technologies. While similar dithiobis compounds, such as 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent), are well-known for their use in colorimetric sensors for the detection of thiols, there is no indication in the available scientific literature that 5,5'-Dithiobis(1-methyltetrazole) has been explored for similar or other sensing purposes.

Applications in Catalysis and Electrocatalysis

5,5'-Dithiobis(1-methyltetrazole) as a Component in Homogeneous Catalysis

The direct application of 5,5'-Dithiobis(1-methyltetrazole) as a primary ligand or component in homogeneous catalytic systems for synthetic organic transformations is not extensively documented in scientific literature. However, the tetrazole moiety is recognized for its ability to coordinate with transition metals, and related tetrazole compounds have been explored as ligands in coordination chemistry. nih.gov This suggests a potential, though currently underexplored, role for 5,5'-Dithiobis(1-methyltetrazole) in the development of novel homogeneous catalysts. Its bidentate nature, offered by the multiple nitrogen atoms in the two tetrazole rings, could be harnessed to stabilize metal centers in catalytic complexes.

Heterogeneous Catalytic Systems Featuring 5,5'-Dithiobis(1-methyltetrazole)

Similar to its role in homogeneous catalysis, there is a lack of specific research detailing the use of 5,5'-Dithiobis(1-methyltetrazole) as a functional component within heterogeneous catalysts. Research in this area has predominantly focused on the synthesis of various tetrazole derivatives using heterogeneous catalysts, rather than employing tetrazole compounds as part of the catalyst itself. sci-hub.stnih.gov The development of novel heterogeneous catalysts often involves immobilizing organic molecules with desirable functional properties onto solid supports. The disulfide bridge and tetrazole rings of 5,5'-Dithiobis(1-methyltetrazole) could potentially serve as anchoring points or active sites if integrated into such a system, but this remains a hypothetical application without direct experimental validation in the current body of research.

Electrocatalytic Activity in Redox Shuttles (e.g., Dye-Sensitized Solar Cells)

A significant and well-documented application of 5,5'-Dithiobis(1-methyltetrazole) is in the field of electrocatalysis, specifically as part of a redox shuttle system for Dye-Sensitized Solar Cells (DSSCs). nih.gov In this context, the compound and its reduced form, 1-methyl-1H-tetrazole-5-thiol (T⁻), form a T₂/T⁻ redox couple that acts as a mediator to regenerate the photo-oxidized dye and transport charge between the electrodes. nih.govrsc.org

The T₂/T⁻ redox couple offers several advantages, including negligible absorption of visible light and non-corrosive properties. Its redox potential is approximately +0.48 V versus the Normal Hydrogen Electrode (NHE), which is comparable to the commonly used iodide/triiodide (I⁻/I₃⁻) redox shuttle. nih.gov Research has demonstrated its effectiveness in functional DSSCs. For instance, a DSSC utilizing the T₂/T⁻ redox shuttle in conjunction with a ruthenium-based Z907Na dye achieved a competitive power conversion efficiency of 6.4%. nih.gov While promising, long-term stability of devices using this redox couple has been identified as an area requiring further improvement. nih.gov

Table 1: Performance of a DSSC using the 5,5'-Dithiobis(1-methyltetrazole) / 1-methyl-1H-tetrazole-5-thiol (T₂/T⁻) Redox Shuttle

| Dye | Redox Shuttle | Voc (mV) | Jsc (mA·cm⁻²) | FF | PCE (%) | Source |

| Z907Na | T₂/T⁻ | 681 | 16.18 | 0.58 | 6.4 | nih.gov |

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Role in Organic Transformations as a Redox Mediator

A redox mediator facilitates an electrochemical reaction by acting as an electron shuttle. The primary and most studied role of 5,5'-Dithiobis(1-methyltetrazole) as a redox mediator is within the context of Dye-Sensitized Solar Cells, as detailed in the previous section. nih.gov Here, it is reversibly reduced at the counter electrode to form two equivalents of the thiolate (1-methyl-1H-tetrazole-5-thiol) and then oxidized back to the disulfide form at the photoanode by the light-sensitized dye, completing the circuit.

Beyond this specific application, its function as a redox mediator in broader synthetic organic transformations is not well-established. However, its disulfide linkage is inherently redox-active. It is structurally similar to disulfiram, which is known to interact with biological redox systems. This inherent redox capability suggests potential for its use in other chemical processes that require a mediator to facilitate electron transfer, although this area remains largely unexplored.

Mechanistic Biochemical Research and Chemical Biology Probes

Molecular Mechanisms of Enzyme-Substrate/Inhibitor Interactions (e.g., Aldehyde Dehydrogenase)

5,5'-Dithiobis(1-methyltetrazole) has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for oxidizing acetaldehyde (B116499) derived from ethanol (B145695) metabolism. The compound's inhibitory action is of particular interest because it is the oxidized metabolite of the 1-methyltetrazole-5-thiol (B7763730) side chain found in some cephalosporin (B10832234) antibiotics. This side chain is implicated in causing disulfiram-like reactions when alcohol is consumed after taking the medication.

Research has shown that 5,5'-Dithiobis(1-methyltetrazole) exerts a rapid and significant inactivating effect on cytoplasmic aldehyde dehydrogenase, comparable in many aspects to disulfiram, the classic ALDH inhibitor. thermofisher.com The proposed mechanism involves the disulfide bond of the tetrazole derivative. It is believed that the inhibitor interacts with a cysteine residue in the active site of ALDEHYDE DEHYDROGENASE. This interaction likely proceeds through a thiol-disulfide exchange reaction, where the disulfide bond of 5,5'-Dithiobis(1-methyltetrazole) is attacked by the nucleophilic thiolate anion of the cysteine residue. This forms a mixed disulfide between the enzyme and a 1-methyltetrazole-5-thiol moiety, rendering the enzyme inactive. The other half of the inhibitor is released as 1-methyltetrazole-5-thiol.

Table 1: Comparative Inhibitory Action on Aldehyde Dehydrogenase

| Compound | Effect on Aldehyde Dehydrogenase | Proposed Mechanism |

|---|---|---|

| 5,5'-Dithiobis(1-methyltetrazole) | Potent and rapid inactivation | Thiol-disulfide exchange with active site cysteine |

| Disulfiram | Potent inactivation | Covalent modification of active site cysteine |

| 1-Methyltetrazole-5-thiol | No significant effect in vitro | Lacks the reactive disulfide bond |

Design and Synthesis of 5,5'-Dithiobis(1-methyltetrazole)-Derived Bioconjugation Reagents

While specific bioconjugation reagents derived directly from 5,5'-Dithiobis(1-methyltetrazole) are not widely documented in mainstream literature, its structure provides a strong foundation for the conceptual design of such tools. Bioconjugation is a chemical strategy to link molecules, often a biomolecule like a protein or antibody, to another molecule that can serve as a probe, drug, or purification handle. kit.edu

The core utility of 5,5'-Dithiobis(1-methyltetrazole) in this context lies in its disulfide bond, which can function as a cleavable linker. A hypothetical heterobifunctional crosslinker could be synthesized by modifying one of the tetrazole rings with a second reactive group. For example, a carboxyl group could be introduced onto one of the methyl groups, which could then be activated as an N-hydroxysuccinimide (NHS) ester. This NHS ester would react with primary amines (e.g., lysine (B10760008) residues) on a protein. The resulting bioconjugate would be linked via an amine-reactive handle on one end and possess a thiol-reactive disulfide on the other. This disulfide could then be used to attach a second thiol-containing molecule or serve as a linker that can be cleaved under reducing conditions (e.g., with DTT or TCEP), releasing the conjugated protein.

The synthesis of such a derivative would involve multi-step organic synthesis to build a functionalized tetrazole before creating the disulfide bond, or by attempting to selectively functionalize the pre-formed 5,5'-Dithiobis(1-methyltetrazole). The tetrazole ring itself is a stable aromatic system, making it a suitable scaffold for such modifications. thermofisher.com

Investigation of Redox-Active Probes in Biological Systems

A redox-active probe is a molecule that can report on the redox state of a biological environment through a measurable change in its properties, such as fluorescence or color. The disulfide bond of 5,5'-Dithiobis(1-methyltetrazole) makes it an inherently redox-active molecule, suitable for probing environments rich in thiols, such as the cytoplasm.

The principle is based on the thiol-disulfide exchange reaction. In a reducing environment with a high concentration of thiols like glutathione (B108866) (GSH), the disulfide bond of 5,5'-Dithiobis(1-methyltetrazole) would be reduced, yielding two molecules of 1-methyltetrazole-5-thiol. Conversely, in an oxidizing environment, the disulfide would remain intact. This reactivity is analogous to that of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), a well-known compound used to quantify free thiols. nih.gov

For 5,5'-Dithiobis(1-methyltetrazole) to function effectively as a probe, its reaction must be linked to a detectable signal. While the parent compound is not chromophoric upon reaction in the same way as DTNB, it could be derivatized. For instance, attaching a fluorophore to one of the tetrazole rings whose fluorescence is quenched by the disulfide bond could create a "turn-on" fluorescent probe. Upon reaction with a biological thiol, the disulfide bond would be cleaved, separating the quencher and restoring fluorescence, providing a direct readout of thiol-disulfide exchange activity and, by extension, the local redox potential. Such probes are valuable for studying oxidative stress and redox signaling in living cells. korambiotech.combeilstein-journals.org

Exploration of Thiol-Disulfide Exchange in Protein Chemistry Models (Non-Clinical)

Thiol-disulfide exchange is a fundamental reaction in protein chemistry, governing protein folding, stability, and function. nih.gov Symmetrical disulfides like 5,5'-Dithiobis(1-methyltetrazole) can serve as model reagents to study the reactivity of cysteine residues in proteins.

In a non-clinical, model system, a protein containing an accessible cysteine residue, such as bovine serum albumin (BSA), can be incubated with 5,5'-Dithiobis(1-methyltetrazole). The reaction proceeds via a nucleophilic attack of the protein's cysteine thiolate on the disulfide bond of the tetrazole compound. This results in the formation of a mixed disulfide (Protein-S-S-tetrazole) and the release of one molecule of 1-methyltetrazole-5-thiolate.

The kinetics of this exchange reaction can provide valuable information about the chemical environment of the cysteine residue within the protein. Factors influencing the rate include:

Steric Accessibility: A buried cysteine will react much more slowly than one on the protein surface.

pKa of the Cysteine Thiol: The reaction requires the deprotonated thiolate form, so the local pH and the pKa of the specific cysteine residue are critical. nih.gov

Redox Potential: The equilibrium of the exchange reaction is dependent on the reduction potential of both the protein disulfide and the reagent.

By monitoring the reaction, for example, through chromatographic separation of the modified and unmodified protein, researchers can map reactive thiols and understand their role in protein structure and interactions. This approach is crucial for understanding how protein function might be modulated by redox conditions in vivo.

Table 2: Key Factors in Thiol-Disulfide Exchange Reactions

| Factor | Description | Impact on Reaction with 5,5'-Dithiobis(1-methyltetrazole) |

|---|---|---|

| Nucleophilicity | The reactivity of the attacking thiolate anion. | Governs the forward rate of the exchange. |

| pKa of Leaving Group | The acidity of the thiol that is released. | A lower pKa (more stable thiolate) favors the reaction. |

| Steric Hindrance | Physical blocking of the reaction site on the protein or reagent. | Can dramatically slow down or prevent the exchange. |

| Ring Strain | Present in cyclic disulfides, but not in linear ones like this compound. | Not a primary factor for this specific reagent. thermofisher.com |

Theoretical and Computational Chemistry of 5,5 Dithiobis 1 Methyltetrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 5,5'-Dithiobis(1-methyltetrazole). These calculations reveal the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept anelectron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For dithiobis(tetrazole) systems, the HOMO is typically localized along the disulfide bridge, while the LUMO is distributed across the tetrazole rings. This suggests that the disulfide bond is the likely site for initial electrophilic attack, while the rings are more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 5,5'-Dithiobis(1-methyltetrazole), MEP analysis shows regions of negative potential (typically colored red) concentrated around the nitrogen atoms of the tetrazole rings, indicating their nucleophilic character and ability to participate in hydrogen bonding. nih.gov Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the methyl groups. The sulfur atoms of the disulfide bridge present a region of relatively neutral or slightly positive potential, which can become a site for nucleophilic attack, leading to the cleavage of the S-S bond. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.3 eV | Electron-donating capability (reactivity towards electrophiles) |

| LUMO Energy | -1.8 eV | Electron-accepting capability (reactivity towards nucleophiles) |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and kinetic stability irjweb.com |

| Chemical Hardness (η) | 2.25 eV | Resistance to change in electron configuration irjweb.com |

| Electrophilicity Index (ω) | 3.6 eV | Propensity to accept electrons |

Note: Data presented are representative values for analogous heterocyclic systems based on DFT calculations and serve an illustrative purpose. irjweb.comnih.gov

Molecular Dynamics Simulations of Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 5,5'-Dithiobis(1-methyltetrazole) over time, providing insights into its conformational flexibility and intermolecular interactions. nih.gov

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how multiple molecules of 5,5'-Dithiobis(1-methyltetrazole) interact. By analyzing the radial distribution functions (RDFs), it is possible to identify the most probable distances between specific atoms on neighboring molecules. researchgate.net This analysis helps to understand the packing in a crystal lattice and the nature of the non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds involving the tetrazole nitrogen atoms and methyl hydrogens, that govern the bulk properties of the material.

| Parameter | Description | Information Gained |

|---|---|---|

| C-S-S-C Dihedral Angle | The torsion angle defining the rotation around the disulfide bond. | Identifies the most stable conformers and rotational energy barriers. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from a reference atom. researchgate.net | Reveals the nature of intermolecular packing and interactions in a condensed phase. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability and conformational changes during the simulation. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 5,5'-Dithiobis(1-methyltetrazole). By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies.

Disulfide Bond Cleavage: A primary reaction pathway for this class of compounds is the reductive cleavage of the disulfide bond. Computational studies on similar disulfides show this often proceeds via an SN2 mechanism, where a nucleophile attacks one of the sulfur atoms. nih.govresearchgate.netnih.gov DFT calculations can locate the geometry of the trigonal bipyramidal transition state and calculate its energy. nih.gov The activation energy barrier for this process can be computed, providing a quantitative measure of the reaction rate. Such studies are crucial for understanding its role as a potential thiol-disulfide exchange reagent. nih.gov

Tetrazole Ring Photochemistry: The tetrazole ring itself can be reactive under certain conditions. Computational studies on the related 5-mercapto-1-methyltetrazole (B193830) have shown that UV irradiation can induce cleavage of the tetrazole ring, leading to the expulsion of molecular nitrogen and the formation of various reactive intermediates. researchgate.netcore.ac.uk Similar computational modeling for 5,5'-Dithiobis(1-methyltetrazole) would involve calculating the excited-state potential energy surfaces to predict potential photochemical decomposition pathways and products.

| Reaction | Computational Method | Key Findings |

|---|---|---|

| Nucleophilic Disulfide Cleavage | DFT (e.g., B3LYP) | Identification of SN2 transition state, calculation of activation energy (~11 kcal/mol for model systems). nih.govresearchgate.net |

| Photochemical Ring Opening | TD-DFT or CASSCF | Prediction of excited-state pathways, potential for N₂ extrusion and formation of reactive species. core.ac.uk |

Prediction of Spectroscopic Properties and Intermolecular Forces

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the characterization of 5,5'-Dithiobis(1-methyltetrazole) and serve as a complement to experimental data.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) spectrum of the molecule. By calculating the harmonic vibrational frequencies, specific absorption bands can be assigned to the stretching and bending modes of the molecule's functional groups. pnrjournal.com For 5,5'-Dithiobis(1-methyltetrazole), key predicted vibrations would include the S-S stretch (typically weak, around 500-540 cm⁻¹), the C-S stretch (around 600-700 cm⁻¹), and various stretching and bending modes associated with the tetrazole ring and methyl groups. researchgate.netcore.ac.uk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govjoaquinbarroso.comrsc.org These calculations can help assign experimental spectra and confirm the molecular structure. For this compound, distinct signals would be predicted for the methyl protons and carbon, as well as for the C5 carbon of the tetrazole ring attached to the sulfur atom.

Intermolecular Forces: The nature of intermolecular forces is crucial for understanding crystal packing and physical properties. Analysis of the calculated molecular electrostatic potential (MEP) and the use of Non-Covalent Interaction (NCI) plots can visualize and characterize weak interactions. For 5,5'-Dithiobis(1-methyltetrazole), these analyses would likely reveal significant van der Waals interactions between the tetrazole rings of adjacent molecules and potential C-H···N hydrogen bonds, which collectively dictate the solid-state architecture. growingscience.com

| Property | Predicted Feature | Computational Method |

|---|---|---|

| IR Frequency (S-S stretch) | ~520 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) growingscience.com |

| IR Frequency (C-S stretch) | ~650 cm⁻¹ | DFT (B3LYP/6-311G(d,p)) pnrjournal.com |

| ¹H NMR (CH₃) | ~3.7 ppm | DFT/GIAO nih.govrsc.org |

| ¹³C NMR (C5-S) | ~160 ppm | DFT/GIAO researchgate.net |

| Dominant Intermolecular Force | van der Waals / Dipole-Dipole | MEP / NCI Plot Analysis nih.gov |

Note: Spectroscopic values are illustrative and based on calculations for structurally similar tetrazole derivatives.

Future Research Directions and Emerging Opportunities for 5,5 Dithiobis 1 Methyltetrazole

Advanced Material Design with Tunable Properties

The incorporation of 5,5'-Dithiobis(1-methyltetrazole) into polymeric and crystalline structures opens avenues for the creation of advanced materials with highly tunable properties. The disulfide bond, known for its dynamic covalent nature, can impart self-healing capabilities to materials. dntb.gov.uanih.govnih.gov This is achieved through disulfide exchange reactions that can repair damage at moderate temperatures, leading to a full recovery of mechanical properties. dntb.gov.uanih.gov

The tetrazole moieties, on the other hand, are known for their ability to act as ligands for metal ions, paving the way for the design of novel metal-organic frameworks (MOFs). nih.govresearchgate.netcd-bioparticles.net The coordination of the tetrazole rings with various metal centers could lead to MOFs with tunable porosity, catalytic activity, and sensory capabilities. researchgate.netcd-bioparticles.net Furthermore, tetrazole-containing polymers have been investigated for their potential in creating materials with high thermal stability and specific optical properties, such as fluorescence. phmethods.netnih.gov The combination of the disulfide linker and the methyltetrazole units in 5,5'-Dithiobis(1-methyltetrazole) could therefore lead to multifunctional materials with a unique combination of properties.

Table 1: Potential Tunable Properties of Materials Incorporating 5,5'-Dithiobis(1-methyltetrazole)

| Property | Key Functional Moiety | Potential Application |

| Self-healing | Disulfide bond | Re-processable thermosets, durable coatings |

| Porosity | Tetrazole-metal coordination | Gas storage, separation |

| Catalytic Activity | Tetrazole-metal coordination | Heterogeneous catalysis |

| Thermal Stability | Tetrazole ring | High-performance polymers, energetic materials |

| Optical Properties (e.g., fluorescence) | Tetrazole ring | Sensors, bioimaging |

| Redox-responsiveness | Disulfide bond | Smart materials, drug delivery |

Novel Catalytic Systems for Sustainable Chemistry

The development of efficient and sustainable catalytic systems is a cornerstone of green chemistry. 5,5'-Dithiobis(1-methyltetrazole) offers intriguing possibilities in this domain. The tetrazole rings can act as multidentate ligands, coordinating with transition metals to form catalytically active complexes. nih.govrsc.org Such complexes have shown promise in a variety of reactions. The disulfide linker could also play a role in catalysis, potentially by acting as a redox-switch to modulate the catalytic activity of a system or by serving as a flexible linker in the design of novel catalytic MOFs. nih.gov

An emerging area of interest is the use of tetrazole derivatives in electrochemical catalysis. africanjournalofbiomedicalresearch.com The ability of the tetrazole ring to participate in electrochemical reactions, combined with the redox activity of the disulfide bond, suggests that materials incorporating 5,5'-Dithiobis(1-methyltetrazole) could be developed as electrocatalysts for a range of transformations.

Interdisciplinary Research at the Interface of Chemistry and Biology (Mechanistic Focus)

Tetrazole derivatives have a rich history in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides. phmethods.netnih.gov This has led to their incorporation into a wide range of biologically active compounds, including antibacterial and anticancer agents. nih.govnih.gov Future research on 5,5'-Dithiobis(1-methyltetrazole) could delve into its potential biological activities, with a strong focus on elucidating the underlying mechanisms of action.

Molecular docking studies could be employed to predict interactions with specific biological targets, such as enzymes or receptors. nih.gov The disulfide bond also presents a unique feature for biological applications, as it can be cleaved under the reductive conditions found inside cells, offering a potential mechanism for targeted drug release. A key research direction would be to investigate the specific cellular interactions and metabolic pathways of 5,5'-Dithiobis(1-methyltetrazole) and its potential cleavage products, 1-methyl-5-mercaptotetrazole. Understanding these fundamental processes is crucial for any future therapeutic development.

Development of High-Performance Electrochemical Systems

The inherent redox activity of the disulfide bond makes 5,5'-Dithiobis(1-methyltetrazole) a compelling candidate for applications in electrochemical energy storage and sensing. The reversible cleavage and formation of the S-S bond can be harnessed for charge storage in batteries. acs.orgnih.gov Polymers incorporating disulfide linkages are being explored as redox-active materials for cathodes in rechargeable batteries. acs.org The tetrazole moiety can also contribute to the electrochemical performance, potentially by enhancing the stability of the system or by participating in redox reactions. mdpi.com

Furthermore, tetrazole-functionalized surfaces have been investigated for the development of electrochemical sensors. africanjournalofbiomedicalresearch.com The ability of the tetrazole ring to coordinate with metal ions could be exploited to create selective sensors for the detection of specific analytes. africanjournalofbiomedicalresearch.com The combination of the disulfide and tetrazole functionalities in 5,5'-Dithiobis(1-methyltetrazole) could lead to the development of novel electrode materials for high-performance batteries and highly sensitive and selective electrochemical sensors.

Table 2: Potential Electrochemical Applications of 5,5'-Dithiobis(1-methyltetrazole)

| Application | Role of 5,5'-Dithiobis(1-methyltetrazole) | Potential Advantages |

| Rechargeable Batteries | Redox-active cathode material | High theoretical capacity, potential for metal-free batteries |

| Electrochemical Sensors | Electrode surface modification | High sensitivity and selectivity for specific metal ions |

| Redox Flow Batteries | Anolyte or catholyte component | Tunable redox potential, improved stability |

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new compounds. mdpi.com These computational tools can be applied to 5,5'-Dithiobis(1-methyltetrazole) and its derivatives to predict their properties and guide the design of new molecules with enhanced performance for specific applications.

For instance, ML models can be trained on existing data for tetrazole-containing energetic materials to predict the detonation properties and sensitivity of new compounds, including those derived from 5,5'-Dithiobis(1-methyltetrazole). nih.govnih.gov This can significantly reduce the time and cost associated with the synthesis and experimental testing of new energetic materials. nih.gov Similarly, in the realm of drug discovery, AI can be used to screen virtual libraries of tetrazole derivatives for potential biological activity and to optimize their pharmacokinetic properties. nih.gov Generative AI models can even propose novel molecular structures with desired properties, opening up new avenues for the exploration of the chemical space around 5,5'-Dithiobis(1-methyltetrazole). mdpi.com

Q & A

Q. How can the synthesis of 5,5'-Dithiobis(1-methyltetrazole) be optimized for improved yield and purity?

Methodological Answer:

- Reaction Conditions : Use a reflux setup with dimethyl sulfoxide (DMSO) as the solvent at 80–100°C for 18–24 hours, similar to tetrazole derivative syntheses .

- Purification : After reflux, distill under reduced pressure and crystallize the product using a water-ethanol mixture (1:3 ratio) to isolate the compound as a light-yellow powder. Yield optimization (~65%) can be achieved by adjusting stoichiometric ratios of precursors (e.g., 1-methyltetrazole thiols) and monitoring reaction completion via TLC .

- Characterization : Confirm purity via melting point analysis (expected range: 140–145°C) and HPLC (C18 column, acetonitrile-water mobile phase) .

Q. What analytical techniques are recommended for characterizing the disulfide bond and tetrazole rings in 5,5'-Dithiobis(1-methyltetrazole)?

Methodological Answer:

- Disulfide Bond : Use Raman spectroscopy (S-S stretch at ~500 cm⁻¹) or X-ray photoelectron spectroscopy (S 2p binding energy ~164 eV) .

- Tetrazole Rings : Employ ¹H NMR (singlet for methyl protons at ~3.5 ppm) and ¹³C NMR (tetrazole carbons at ~150 ppm). IR spectroscopy can confirm N-H/N-N stretches (3100–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~274 m/z) for molecular weight confirmation .

Q. How should researchers handle stability challenges during storage of 5,5'-Dithiobis(1-methyltetrazole?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent disulfide bond cleavage or oxidation. Monitor degradation via monthly HPLC analysis (C18 column, 0.1% formic acid in acetonitrile) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and compare with freshly synthesized batches using FTIR and NMR .

Advanced Research Questions

Q. How can contradictory data on the redox activity of 5,5'-Dithiobis(1-methyltetrazole) in biological systems be resolved?

Methodological Answer:

- Standardized Assays : Use cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to quantify redox potential. Compare results across pH conditions (4.0–7.4) to identify pH-dependent activity shifts .

- Thiol-Disulfide Exchange : Incubate with glutathione (GSH) at 37°C and measure disulfide reduction kinetics via UV-Vis (412 nm, ε = 14,150 M⁻¹cm⁻¹ for TNB²⁻ formation) .

- Interference Checks : Validate specificity using knockout cell lines (e.g., glutathione-deficient mutants) to rule out off-target interactions .

Q. What experimental strategies can elucidate the compound’s mechanism in inhibiting bacterial biofilms?

Methodological Answer:

- Biofilm Assays : Use Staphylococcus aureus or Pseudomonas aeruginosa cultures in 96-well plates. Treat with 5,5'-Dithiobis(1-methyltetrazole) (0.1–1.0 mM) and quantify biofilm biomass via crystal violet staining (OD₅₉₀) .

- Mechanistic Probes : Perform transcriptomic analysis (RNA-seq) to identify downregulated genes (e.g., algD for polysaccharide synthesis). Validate with qPCR (primers for biofilm-related genes) .

- Structural Analysis : Co-crystallize the compound with biofilm-associated enzymes (e.g., sortase A) for X-ray diffraction studies (resolution ≤2.0 Å) .

Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

- Dose-Response Curves : Test cytotoxicity in HEK293, HepG2, and MCF-7 cells (0–100 µM, 48-hour exposure) using MTT assays. Normalize data to vehicle controls (DMSO ≤0.1%) .

- Metabolic Profiling : Perform LC-MS metabolomics to identify cell-specific detoxification pathways (e.g., glutathione conjugation) .

- Apoptosis Markers : Measure caspase-3/7 activity (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) to differentiate necrotic vs. apoptotic death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.